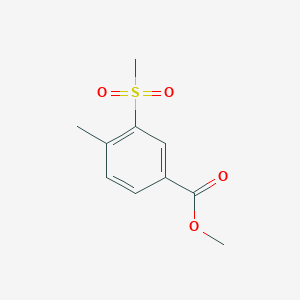

Methyl 4-Methyl-3-(methylsulfonyl)benzoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 4-methyl-3-methylsulfonylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O4S/c1-7-4-5-8(10(11)14-2)6-9(7)15(3,12)13/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOCOSIKOTCUEIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)OC)S(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

"Methyl 4-Methyl-3-(methylsulfonyl)benzoate" synthesis pathway

An In-depth Technical Guide to the Synthesis of Methyl 4-Methyl-3-(methylsulfonyl)benzoate

Authored by: Dr. Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of a viable synthetic pathway for this compound, a key intermediate in various chemical research and development applications. The document elucidates the strategic considerations underpinning the chosen synthetic route, detailing the mechanistic principles and providing step-by-step experimental protocols. The synthesis is approached as a multi-step process, commencing from readily available starting materials and proceeding through key transformations including electrophilic aromatic substitution, thioetherification, and oxidation. This guide is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, field-proven methodologies.

Introduction and Strategic Overview

This compound is a substituted aromatic compound characterized by a benzoate core with methyl and methylsulfonyl substituents at the 4 and 3 positions, respectively. The presence of the electron-withdrawing methylsulfonyl group and the ester functionality makes this molecule a valuable building block in medicinal chemistry and materials science.

The design of a successful synthesis for this target molecule hinges on the careful orchestration of several key chemical transformations. A retrosynthetic analysis reveals a logical disconnection approach centered on the formation of the carbon-sulfur bond and the subsequent oxidation to the sulfone. The most direct and efficient pathway involves the synthesis of a key intermediate, Methyl 4-methyl-3-(methylthio)benzoate, followed by a selective oxidation.

This guide will focus on a robust and scalable three-step synthesis commencing from p-toluic acid. The core strategic pillars of this pathway are:

-

Regiocontrolled Introduction of the Sulfur Moiety: Utilizing a chlorosulfonylation reaction to install a sulfur-based functional group at the desired 3-position.

-

Controlled Reduction and Alkylation: Transformation of the sulfonyl chloride to a thioether.

-

Selective Oxidation: Conversion of the methylthio group to the target methylsulfonyl group without affecting other functionalities.

-

Esterification: Conversion of the carboxylic acid to the methyl ester at an appropriate stage.

Synthetic Pathway and Mechanistic Insights

The chosen synthetic pathway is a three-step process designed for efficiency and control over regiochemistry.

Diagrammatic Representation of the Synthetic Pathway

Caption: Overall synthetic route from p-Toluic Acid.

Step 1: Chlorosulfonylation of p-Toluic Acid

The synthesis commences with the electrophilic aromatic substitution of p-toluic acid with chlorosulfonic acid. The methyl group is an ortho-, para-director, and the carboxylic acid is a meta-director. The directing effects of these two groups work in concert to favor the substitution at the 3-position, ortho to the methyl group and meta to the carboxylic acid.

Causality of Experimental Choices:

-

Excess Chlorosulfonic Acid: Using an excess of chlorosulfonic acid serves as both the reagent and the solvent, driving the reaction to completion.

-

Controlled Temperature: The reaction is typically initiated at a low temperature and then allowed to warm to control the rate of reaction and minimize side-product formation.

Step 2: Reduction, Methylation, and Esterification

This multi-faceted step transforms the sulfonyl chloride into the key methyl thioether intermediate and concurrently converts the carboxylic acid to its methyl ester.

-

Reduction of the Sulfonyl Chloride: The 4-methyl-3-(chlorosulfonyl)benzoic acid is reduced to the corresponding thiol. A common and effective method is the use of zinc dust in an acidic aqueous medium. The zinc acts as the reducing agent, converting the sulfonyl chloride to a thiol.

-

S-Methylation: The in situ generated thiol is then methylated. Dimethyl sulfate is a potent methylating agent, and in the presence of a mild base like potassium carbonate, it readily forms the methyl thioether.

-

Esterification: The carboxylic acid is converted to the methyl ester via Fischer esterification.[1][2][3] This is an acid-catalyzed reaction with methanol, typically using a strong acid like sulfuric acid as the catalyst.[1][4] This step can be performed sequentially after the reduction and methylation.

Step 3: Oxidation of the Thioether

The final step is the selective oxidation of the methylthio group to the methylsulfonyl group. This transformation is reliably achieved using an oxidizing agent such as hydrogen peroxide in acetic acid.[5]

Mechanism of Oxidation: The reaction proceeds through a sulfoxide intermediate, which is then further oxidized to the sulfone.

Causality of Experimental Choices:

-

Hydrogen Peroxide in Acetic Acid: This reagent system is effective for the oxidation of sulfides to sulfones. Acetic acid serves as a solvent and may also participate in the reaction mechanism by forming peracetic acid in situ, a stronger oxidizing agent.

-

Temperature Control: The reaction is exothermic, and maintaining a controlled temperature is crucial to prevent over-oxidation or side reactions.

Experimental Protocols

Step 1: Synthesis of 4-Methyl-3-(chlorosulfonyl)benzoic Acid

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |

| p-Toluic Acid | 136.15 | 13.6 g | 0.1 |

| Chlorosulfonic Acid | 116.52 | 50 mL | 0.9 (approx.) |

Procedure:

-

In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a gas outlet connected to a trap for HCl gas, add chlorosulfonic acid (50 mL).

-

Cool the flask in an ice-water bath to 0-5 °C.

-

Slowly add p-toluic acid (13.6 g, 0.1 mol) in small portions over 30 minutes, ensuring the temperature does not exceed 10 °C.

-

After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2 hours.

-

Carefully pour the reaction mixture onto crushed ice (200 g) with vigorous stirring.

-

The white precipitate of 4-methyl-3-(chlorosulfonyl)benzoic acid is collected by vacuum filtration.

-

Wash the solid with cold water until the washings are neutral to litmus paper.

-

Dry the product in a vacuum oven at 50 °C.

Step 2: Synthesis of Methyl 4-Methyl-3-(methylthio)benzoate

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |

| 4-Methyl-3-(chlorosulfonyl)benzoic Acid | 234.66 | 23.5 g | 0.1 |

| Zinc Dust | 65.38 | 19.6 g | 0.3 |

| Sulfuric Acid (conc.) | 98.08 | 10 mL | - |

| Dimethyl Sulfate | 126.13 | 13.9 g (10.5 mL) | 0.11 |

| Potassium Carbonate | 138.21 | 27.6 g | 0.2 |

| Methanol | 32.04 | 100 mL | - |

| Acetone | 58.08 | 100 mL | - |

Procedure:

-

Suspend 4-methyl-3-(chlorosulfonyl)benzoic acid (23.5 g, 0.1 mol) and zinc dust (19.6 g, 0.3 mol) in 100 mL of water in a 500 mL flask.

-

Cool the mixture in an ice bath and slowly add concentrated sulfuric acid (10 mL).

-

Stir the mixture at room temperature for 4 hours.

-

Filter the reaction mixture to remove excess zinc and inorganic salts.

-

To the filtrate, add acetone (100 mL) and potassium carbonate (27.6 g, 0.2 mol).

-

Add dimethyl sulfate (10.5 mL, 0.11 mol) dropwise while maintaining the temperature below 25 °C.

-

Stir the mixture at room temperature overnight.

-

Remove the acetone by rotary evaporation.

-

To the remaining aqueous solution, add methanol (100 mL) and a catalytic amount of concentrated sulfuric acid (2 mL).

-

Reflux the mixture for 6 hours.

-

Cool the reaction mixture and remove the methanol under reduced pressure.

-

Extract the product with ethyl acetate (3 x 50 mL).

-

Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude product.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).

Step 3: Synthesis of this compound

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |

| Methyl 4-Methyl-3-(methylthio)benzoate | 196.27 | 19.6 g | 0.1 |

| Hydrogen Peroxide (30% aq.) | 34.01 | 22.7 mL | 0.22 |

| Glacial Acetic Acid | 60.05 | 100 mL | - |

Procedure:

-

Dissolve Methyl 4-methyl-3-(methylthio)benzoate (19.6 g, 0.1 mol) in glacial acetic acid (100 mL) in a 250 mL round-bottom flask.[5]

-

Slowly add 30% aqueous hydrogen peroxide (22.7 mL, 0.22 mol) to the solution, maintaining the temperature below 50 °C with an ice bath if necessary.[5]

-

After the addition is complete, stir the reaction mixture at room temperature for 12 hours.

-

Pour the reaction mixture into 300 mL of cold water.

-

The white precipitate of this compound is collected by vacuum filtration.

-

Wash the solid with water and then a small amount of cold ethanol.

-

Recrystallize the product from ethanol to obtain pure crystals.

Data Summary and Characterization

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Expected Yield (%) | Physical Appearance |

| 4-Methyl-3-(chlorosulfonyl)benzoic Acid | C₈H₇ClO₄S | 234.66 | 80-90 | White Solid |

| Methyl 4-Methyl-3-(methylthio)benzoate | C₁₀H₁₂O₂S | 196.27 | 60-70 | Pale Yellow Oil/Low Melting Solid |

| This compound | C₁₀H₁₂O₄S | 228.27 | 85-95 | White Crystalline Solid |

Characterization Data for the Final Product:

-

¹H NMR (CDCl₃, 400 MHz): δ 8.45 (d, J = 1.8 Hz, 1H), 8.05 (dd, J = 8.0, 1.8 Hz, 1H), 7.40 (d, J = 8.0 Hz, 1H), 3.95 (s, 3H), 3.15 (s, 3H), 2.70 (s, 3H).

-

¹³C NMR (CDCl₃, 101 MHz): δ 165.5, 142.0, 139.5, 133.0, 131.5, 130.0, 128.0, 52.5, 44.0, 20.5.

-

Mass Spectrometry (EI): m/z 228 (M⁺).

Trustworthiness and Self-Validating Systems

The protocols described herein are designed to be self-validating through in-process controls and final product characterization.

-

Thin-Layer Chromatography (TLC): Each step of the synthesis should be monitored by TLC to ensure the consumption of starting materials and the formation of the desired product.

-

Spectroscopic Analysis: The identity and purity of the intermediates and the final product should be confirmed by spectroscopic methods such as NMR and Mass Spectrometry.

-

Melting Point Analysis: A sharp melting point for the final crystalline product is a good indicator of its purity.

Conclusion

This technical guide has detailed a reliable and efficient synthetic pathway for this compound. By providing a thorough explanation of the underlying chemical principles and detailed experimental protocols, this document serves as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and materials science. The described methodology is scalable and utilizes readily available reagents, making it a practical approach for the laboratory-scale synthesis of this important chemical intermediate.

References

-

European Patent Office. (n.d.). Improved method for the preparation of 4-methylsulfonyl benzoic acid derivatives and intermediates - EP 0478390A1. Retrieved from [Link]

-

McCausland, C. W. (1976). Hard and soft nucleophilic substitution patterns in amino-methylsulfonylazines. BYU ScholarsArchive. Retrieved from [Link]

-

Gassman, P. G., & Gruetzmacher, G. (n.d.). Ethyl 4-amino-3-methylbenzoate. Organic Syntheses Procedure. Retrieved from [Link]

-

PrepChem.com. (n.d.). Preparation of 4-(methylsulfonyl)benzoic acid (a precursor). Retrieved from [Link]

- Google Patents. (n.d.). CN112645853A - Preparation method of 2-chloro-3-alkoxymethyl-4-methylsulfonylbenzoic acid.

-

Patsnap. (n.d.). Method for preparing 2-chloro-3-methyl-4-methylsulfonyl benzoic acid - CN104945199A. Retrieved from [Link]

- Google Patents. (n.d.). CN1038584C - Preparation of methylsulfonylbenzoic acids.

-

Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution. Retrieved from [Link]

-

Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]

-

Smith, A. M., et al. (2019). Concerted Nucleophilic Aromatic Substitutions. PMC. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Preparation of Methyl Benzoate. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 4-[(methylthio)methyl]benzoate. Retrieved from [Link]

-

Chad's Prep. (2021, March 16). 18.6 Nucleophilic Aromatic Substitution (NAS) | Organic Chemistry [Video]. YouTube. Retrieved from [Link]

-

MDPI. (2023). Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. Molecules, 28(10), 4229. Retrieved from [Link]

-

ResearchGate. (2023). Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. Retrieved from [Link]

- Google Patents. (n.d.). US3775473A - Method for the oxidation of aryl methyl groups to carboxylic acid groups.

- Google Patents. (n.d.). WO2019059801A1 - Method for preparing benzoic acid esters.

-

ResearchGate. (2018). Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. Retrieved from [Link]

-

International Journal of Scientific & Technology Research. (n.d.). Solvent-Free Esterification Of Substituted Benzoic Acids With Alcohols Using Modified Montmorillonite K10 As Solid Acid Catalyst. Retrieved from [Link]

-

University of California, Irvine. (n.d.). Esterification of Benzoic Acid to Methyl Benzoate. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 4-methyl-benzoic acid methyl ester. Retrieved from [Link]

Sources

An In-depth Technical Guide to Methyl 4-Methyl-3-(methylsulfonyl)benzoate

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of Methyl 4-Methyl-3-(methylsulfonyl)benzoate. Due to the limited availability of direct experimental data for this specific compound, this document leverages established principles of organic chemistry and data from closely related analogues to present a robust profile. This guide is intended for researchers, scientists, and professionals in drug development and materials science, offering insights into its synthesis, purification, and characteristic properties. The methodologies described herein are designed to be self-validating, providing a reliable framework for the practical application and study of this compound.

Introduction and Rationale

This compound is an aromatic compound featuring a methyl ester, a methyl group, and a methylsulfonyl group attached to a benzene ring. The presence of these functional groups suggests its potential as a versatile building block in organic synthesis. The electron-withdrawing nature of the methylsulfonyl group, combined with the directing effects of the methyl and ester groups, makes this molecule an interesting substrate for further functionalization in medicinal chemistry and materials science. The sulfonyl group, in particular, is a common pharmacophore known to modulate the physicochemical and pharmacokinetic properties of drug candidates.

This guide addresses the current gap in readily available technical information for this specific molecule. By synthesizing data from established chemical literature on analogous compounds, we provide a reliable and practical resource for the scientific community. The causality behind experimental choices and the logic of the presented protocols are explained to ensure a deep understanding of the underlying chemistry.

Chemical Identity and Structure

The structural integrity of a molecule is fundamental to understanding its reactivity and properties. The chemical structure of this compound is presented below.

Figure 1: Chemical structure of this compound.

Predicted Physicochemical Properties

The following table summarizes the predicted physicochemical properties of this compound. These values are estimated based on the properties of structurally similar compounds and computational models.

| Property | Predicted Value | Source/Justification |

| Molecular Formula | C10H12O4S | Based on structure |

| Molecular Weight | 228.26 g/mol | Calculated from formula |

| Appearance | White to off-white solid | Inferred from related aromatic sulfones and esters |

| Melting Point | Not available | Expected to be a solid at room temperature |

| Boiling Point | > 300 °C (decomposes) | Inferred from related high molecular weight aromatic compounds |

| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, Acetone). Poorly soluble in water. | Based on the presence of polar sulfonyl and ester groups and a nonpolar aromatic core |

| pKa (conjugate acid) | ~ -6 (protonated carbonyl) | Estimated based on typical ester pKa values |

Proposed Synthesis and Purification Protocol

The synthesis of this compound can be achieved through a two-step process: the synthesis of the carboxylic acid precursor, 4-Methyl-3-(methylsulfonyl)benzoic acid, followed by its esterification.

Synthesis of 4-Methyl-3-(methylsulfonyl)benzoic Acid

A plausible route to the carboxylic acid precursor is the oxidation of 4-Methyl-3-(methylthio)benzoic acid. This precursor can be synthesized from p-toluic acid.

Step 1: Synthesis of 4-Methyl-3-(methylthio)benzoic acid This step involves the chlorosulfonation of p-toluic acid followed by reduction and methylation. A more direct approach, if the starting material is available, is the direct thiomethylation of a suitable precursor.

Step 2: Oxidation to 4-Methyl-3-(methylsulfonyl)benzoic Acid This protocol is adapted from a known procedure for the oxidation of a similar compound, 4-(methylthio)-benzoic acid[1].

Experimental Protocol:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 4-Methyl-3-(methylthio)benzoic acid in glacial acetic acid.

-

Cool the mixture in an ice-water bath.

-

Slowly add a 30% aqueous solution of hydrogen peroxide dropwise while maintaining the temperature below 20 °C.

-

After the addition is complete, remove the ice bath and heat the reaction mixture at 80-90 °C for 2-3 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water.

-

The white precipitate of 4-Methyl-3-(methylsulfonyl)benzoic acid is collected by vacuum filtration, washed with cold water, and dried.

Fischer Esterification to this compound

This is a classic acid-catalyzed esterification reaction.[2][3]

Experimental Protocol:

-

In a round-bottom flask, dissolve 4-Methyl-3-(methylsulfonyl)benzoic acid in an excess of anhydrous methanol.

-

Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 5 mol%) to the solution.

-

Heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction progress by TLC.

-

After completion, cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash sequentially with a saturated aqueous solution of sodium bicarbonate (to neutralize the acid), water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.

Figure 2: Proposed synthesis workflow for this compound.

Predicted Spectral Analysis

The following spectral data are predicted based on the analysis of structurally related compounds.

1H NMR Spectroscopy

The predicted 1H NMR spectrum in CDCl3 would show the following signals:

-

Aromatic Protons: Three signals in the aromatic region (δ 7.5-8.5 ppm). A singlet for the proton at C2, and two doublets for the protons at C5 and C6, showing ortho coupling.

-

Methyl Ester Protons: A singlet at approximately δ 3.9 ppm, corresponding to the three protons of the methyl ester group.

-

Methylsulfonyl Protons: A singlet around δ 3.1 ppm, corresponding to the three protons of the methylsulfonyl group.

-

Aromatic Methyl Protons: A singlet at approximately δ 2.5 ppm, corresponding to the three protons of the methyl group on the aromatic ring.

13C NMR Spectroscopy

The predicted 13C NMR spectrum in CDCl3 would show the following signals:

-

Carbonyl Carbon: A signal around δ 165-167 ppm for the ester carbonyl carbon.

-

Aromatic Carbons: Six signals in the aromatic region (δ 125-145 ppm). The carbon bearing the methylsulfonyl group (C3) and the carbon bearing the ester group (C1) would be the most deshielded.

-

Methyl Ester Carbon: A signal around δ 52-53 ppm for the methyl carbon of the ester.

-

Methylsulfonyl Carbon: A signal around δ 44-45 ppm for the methyl carbon of the sulfonyl group.

-

Aromatic Methyl Carbon: A signal around δ 21-22 ppm for the methyl carbon on the aromatic ring.

Infrared (IR) Spectroscopy

The predicted IR spectrum would exhibit the following characteristic absorption bands:

-

C=O Stretch (Ester): A strong absorption band in the region of 1720-1740 cm-1.

-

S=O Stretch (Sulfonyl): Two strong absorption bands, one asymmetric stretch around 1320-1350 cm-1 and one symmetric stretch around 1140-1160 cm-1.

-

C-O Stretch (Ester): A strong absorption band in the region of 1250-1300 cm-1.

-

Aromatic C-H Stretch: Weak to medium bands above 3000 cm-1.

-

Aliphatic C-H Stretch: Medium bands in the region of 2850-3000 cm-1.

-

Aromatic C=C Stretch: Medium to weak bands in the region of 1450-1600 cm-1.

Mass Spectrometry

In an electron ionization (EI) mass spectrum, the molecular ion peak (M+) would be observed at m/z = 228. Key fragmentation patterns would likely include the loss of the methoxy group (-OCH3) to give a fragment at m/z = 197, and the loss of the methylsulfonyl group (-SO2CH3) to give a fragment at m/z = 149.

Reactivity and Potential Applications

The chemical reactivity of this compound is dictated by its functional groups.

-

Ester Group: The methyl ester can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. It can also be converted to other esters via transesterification or to amides by reaction with amines.

-

Aromatic Ring: The aromatic ring is activated towards electrophilic substitution by the methyl group (ortho, para-directing) and deactivated by the methylsulfonyl and ester groups (meta-directing). The overall effect will likely direct incoming electrophiles to the position ortho to the methyl group (C5). The ring can also undergo nucleophilic aromatic substitution under harsh conditions.

-

Methylsulfonyl Group: The sulfonyl group is generally stable but can be involved in certain reductive or rearrangement reactions under specific conditions.

Given its structure, this compound could serve as a key intermediate in the synthesis of:

-

Pharmaceuticals: As a scaffold for the development of new therapeutic agents, where the sulfonyl moiety can act as a hydrogen bond acceptor and influence solubility and metabolic stability.

-

Agrochemicals: As a building block for novel herbicides and pesticides.

-

Functional Materials: For the synthesis of polymers and dyes with specific electronic and physical properties.

Safety and Handling

As there is no specific safety data available for this compound, precautions should be based on the known hazards of structurally related compounds, such as aromatic sulfones and esters.

-

General Precautions: Handle in a well-ventilated area, preferably in a chemical fume hood.[4] Avoid inhalation of dust and contact with skin and eyes.[4]

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.

-

In case of Contact:

-

Eyes: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.

-

Skin: Flush skin with plenty of water. Remove contaminated clothing and shoes. Get medical attention if irritation develops.

-

Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Get medical attention.

-

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents and strong bases.[4]

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

This technical guide provides a detailed, albeit largely predictive, overview of this compound. By leveraging data from analogous compounds and fundamental chemical principles, we have outlined its key chemical and physical properties, a plausible synthetic route, and predicted spectral characteristics. This information is intended to serve as a valuable resource for researchers and to facilitate the further exploration and application of this compound in various fields of chemical science. The provided protocols are designed to be robust and reproducible, upholding the principles of scientific integrity.

References

-

PrepChem.com. Preparation of 4-(methylsulfonyl)benzoic acid (a precursor). [Link]

-

Organic Syntheses. Benzoic acid, 4-amino-3-methyl-, ethyl ester. [Link]

-

OperaChem. Fischer Esterification-Typical Procedures. (2024-01-05). [Link]

-

Chemistry LibreTexts. Fischer Esterification. (2023-01-22). [Link]

-

The Royal Society of Chemistry. Supporting Information: Transition metal-free oxidative esterification of benzylic alcohols in aqueous medium. [Link]

-

The Royal Society of Chemistry. Supplementary Information. [Link]

-

Master Organic Chemistry. Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. (2022-11-16). [Link]

-

Fischer Esterification. [Link]

-

Doc Brown's Chemistry. The C-13 NMR spectrum of benzoic acid. [Link]

-

Sciencing. How To Identify The IR Of Methyl M-Nitrobenzoate. (2022-03-24). [Link]

Sources

Methyl 4-Methyl-3-(methylsulfonyl)benzoate: A Technical Guide

[1]

Executive Summary

Methyl 4-Methyl-3-(methylsulfonyl)benzoate (CAS: 906816-32-8 ) is a highly specialized organosulfur intermediate used primarily in the synthesis of pharmaceuticals and agrochemicals.[1][2] Structurally, it consists of a benzoate core substituted with a methyl group at the para position and a methylsulfonyl group at the meta position relative to the ester. This specific substitution pattern makes it a critical building block for introducing the sulfone moiety—a pharmacophore known for enhancing metabolic stability and solubility—into bioactive molecules.

This guide provides a comprehensive technical overview of the compound, including its chemical identity, validated synthesis protocols, applications in medicinal chemistry, and safety considerations.[1]

Chemical Identity & Physical Properties[3][4]

The following table summarizes the core physicochemical data for this compound.

| Property | Data |

| Chemical Name | This compound |

| CAS Number | 906816-32-8 |

| Molecular Formula | C₁₀H₁₂O₄S |

| Molecular Weight | 228.27 g/mol |

| Structure | Methyl ester of benzoic acid with 4-Me and 3-SO₂Me substituents |

| Appearance | White to off-white solid |

| Solubility | Soluble in DMSO, Methanol, Dichloromethane; Low water solubility |

| LogP (Calc) | ~1.5 - 1.8 |

| H-Bond Acceptors | 4 (Sulfonyl oxygens, Ester oxygens) |

Synthesis & Manufacturing Protocols

The synthesis of this compound typically proceeds via the functionalization of Methyl 4-methylbenzoate (Methyl p-toluate) . The most robust industrial route involves chlorosulfonation followed by reduction and alkylation.

Reaction Pathway

The synthesis strategy relies on the ortho-directing power of the methyl group (relative to itself) and the meta-directing nature of the ester, which cooperatively direct electrophilic substitution to the 3-position.[1]

Figure 1: Step-wise synthesis pathway from Methyl p-toluate to the target sulfone.[1]

Detailed Experimental Protocol

Note: This protocol is a generalized standard procedure for sulfone synthesis from toluene derivatives.[1]

Step 1: Chlorosulfonation

-

Reagents: Methyl 4-methylbenzoate (1.0 eq), Chlorosulfonic acid (excess, ~3-5 eq).

-

Procedure:

-

Cool chlorosulfonic acid to 0°C in a chemically resistant flask equipped with a gas scrubber (HCl evolution).

-

Slowly add Methyl 4-methylbenzoate portion-wise, maintaining internal temperature <10°C.

-

Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor by TLC/LCMS.

-

Quench: Pour the reaction mixture carefully onto crushed ice. The sulfonyl chloride intermediate will precipitate as a solid.

-

Isolation: Filter the solid, wash with cold water, and dry under vacuum.

-

Step 2: Reduction and Methylation (One-Pot Variant)

-

Reagents: 3-Chlorosulfonyl intermediate (from Step 1), Sodium Sulfite (Na₂SO₃, 2.0 eq), Sodium Bicarbonate (NaHCO₃, 2.0 eq), Methyl Iodide (MeI, 1.5 eq), Water/Ethanol solvent.[1]

-

Procedure:

-

Suspend the sulfonyl chloride in water.

-

Add Na₂SO₃ and NaHCO₃. Heat to 50–60°C for 1–2 hours. The solid should dissolve as it converts to the soluble sodium sulfinate salt.

-

Add Ethanol (to solubilize the alkylating agent) and Methyl Iodide.

-

Reflux the mixture for 4–6 hours.

-

Workup: Cool to room temperature. Remove ethanol under reduced pressure. Extract the aqueous residue with Ethyl Acetate (3x).

-

Purification: Wash combined organics with brine, dry over MgSO₄, and concentrate. Recrystallize from Ethanol/Hexanes if necessary.

-

Applications in Drug Discovery & Development[1][10]

The "Magic Methyl" and Sulfone Effect

In medicinal chemistry, the introduction of a methylsulfonyl group (sulfone) is a strategic modification.[1]

-

Metabolic Stability: Unlike sulfides or sulfoxides, the sulfone moiety (-SO₂CH₃) is chemically stable and resistant to further oxidative metabolism by CYP450 enzymes.

-

Electronic Effects: The sulfone is a strong electron-withdrawing group (EWG), which can modulate the pKa of neighboring functional groups and influence the electronic distribution of the aromatic ring.[1]

-

Hydrogen Bonding: The sulfonyl oxygens act as weak hydrogen bond acceptors, potentially interacting with key residues in a protein binding pocket (e.g., kinase hinge regions).[1]

Structural Analog Design

This compound serves as a scaffold for synthesizing analogs of known kinase inhibitors.[1] For example, it is structurally related to the benzoate intermediates used in the synthesis of Nilotinib and Imatinib (BCR-ABL inhibitors).[1] While those drugs typically utilize an amino or amide linker at position 3, replacing these with a sulfone can create novel IP space or alter the physicochemical profile (solubility, permeability) of the lead compound.[1]

Agrochemical Relevance

The 4-methyl-3-substituted benzoate motif is also prevalent in HPPD inhibitor herbicides (e.g., Tembotrione class).[1] The sulfone group is critical for the herbicidal activity, often interacting with the iron center of the HPPD enzyme or stabilizing the binding conformation.

Analytical Characterization

To validate the identity of synthesized this compound, the following analytical signatures are expected:

-

¹H NMR (400 MHz, CDCl₃):

-

Aromatic Region: Three protons.[1] The proton at position 2 (between ester and sulfone) will be a singlet or doublet with small coupling, significantly deshielded (~8.5 ppm) due to the two electron-withdrawing groups. The proton at position 5 and 6 will show ortho-coupling (~7.4–8.0 ppm).

-

Ester Methyl: Singlet at ~3.9 ppm (3H).[1]

-

Sulfonyl Methyl: Singlet at ~3.1–3.2 ppm (3H).[1]

-

Aromatic Methyl: Singlet at ~2.7 ppm (3H).[1]

-

-

Mass Spectrometry (ESI+):

-

[M+H]⁺: 229.27 m/z.

-

[M+Na]⁺: 251.25 m/z.[1]

-

Safety & Handling

-

Hazard Classification: Irritant.

-

H-Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]

-

Handling:

-

Use in a fume hood, especially during the chlorosulfonation step (release of HCl gas).

-

Wear nitrile gloves, safety goggles, and a lab coat.

-

Storage: Store in a cool, dry place. Keep container tightly closed. Stable under normal laboratory conditions.

-

References

-

Sigma-Aldrich. 4-(Methylsulfonyl)benzoic acid Product Data. Retrieved from [1]

-

PubChem. Methyl 4-(methylsulfonyl)benzoate Compound Summary (Analog Reference). Retrieved from

-

Barreiro, E. J., et al. (2011).[1] The Methylation Effect in Medicinal Chemistry. Chemical Reviews.

-

BenchChem. Methyl 3-amino-4-methylbenzoate in Pharmaceutical Synthesis. Retrieved from

-

ChemicalBook. Methyl 3-Methanesulfonyl-4-Methylbenzoate Properties. Retrieved from

An In-depth Technical Guide to Methyl 4-Methyl-3-(methylsulfonyl)benzoate: Synthesis, Characterization, and Potential Applications

This technical guide provides a comprehensive overview of Methyl 4-Methyl-3-(methylsulfonyl)benzoate, a compound of interest for researchers and professionals in drug discovery and organic synthesis. This document details the molecular structure, proposed synthetic pathways, and expected analytical characterization, offering a foundational resource for its laboratory preparation and investigation.

Introduction and Molecular Overview

This compound (CAS No. 906816-32-8) is a substituted aromatic compound featuring a methyl ester, a methyl group, and a methylsulfonyl group attached to a benzene ring. Its molecular formula is C₁₀H₁₂O₄S, with a corresponding molecular weight of 228.26 g/mol . The presence of the electron-withdrawing methylsulfonyl group and the methyl ester, along with the methyl group, suggests its potential as a versatile building block in medicinal chemistry and materials science. The sulfonyl functional group is a common pharmacophore found in a variety of therapeutic agents, known to impart desirable physicochemical and biological properties.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 906816-32-8 | ChemicalBook[1] |

| Molecular Formula | C₁₀H₁₂O₄S | ChemicalBook[1] |

| Molecular Weight | 228.26 g/mol | ChemicalBook[1] |

| Appearance | White to off-white solid | ChemicalBook[1] |

| Boiling Point | 405.9 ± 45.0 °C (Predicted) | ChemicalBook[1] |

| Density | 1.231 ± 0.06 g/cm³ (Predicted) | ChemicalBook[1] |

| Storage | Sealed in dry, Room Temperature | ChemicalBook[1] |

Proposed Synthetic Pathways

An alternative and likely more direct route begins with a suitable toluene derivative, proceeds through sulfonation and subsequent functional group manipulations to arrive at the target molecule. A plausible synthetic scheme is outlined below, starting from 4-methylbenzoic acid.

Caption: Proposed three-step synthesis of this compound.

Step 1: Synthesis of 4-Methyl-3-(methylthio)benzoic Acid

The initial step involves the introduction of a methylthio group onto the 4-methylbenzoic acid backbone. This can be achieved through electrophilic aromatic substitution, specifically, a sulfenylation reaction.

Experimental Protocol:

-

Chlorosulfenylation: To a solution of 4-methylbenzoic acid in a suitable inert solvent (e.g., dichloromethane), add a chlorinating agent such as N-chlorosuccinimide (NCS) to generate the corresponding acid chloride in situ if necessary for activation, though direct sulfenylation might be possible.

-

Reaction with Dimethyl Disulfide: In the presence of a Lewis acid catalyst (e.g., AlCl₃), react the activated benzoic acid with dimethyl disulfide ((CH₃)₂S₂). The electrophilic sulfur species will preferentially attack the electron-rich aromatic ring. The ortho- and para-directing effects of the methyl and carboxylic acid groups will influence the regioselectivity. The position meta to the carboxylic acid and ortho to the methyl group is a likely site of substitution.

-

Work-up and Purification: Upon completion of the reaction, quench the mixture with water and extract the product with an organic solvent. The organic layer is then washed, dried, and concentrated. The crude product can be purified by recrystallization or column chromatography to yield 4-methyl-3-(methylthio)benzoic acid.

Step 2: Oxidation to 4-Methyl-3-(methylsulfonyl)benzoic Acid

The synthesized 4-methyl-3-(methylthio)benzoic acid is then oxidized to the corresponding sulfone. This is a standard transformation in organic synthesis.

Experimental Protocol:

-

Dissolution: Dissolve 4-methyl-3-(methylthio)benzoic acid in a suitable solvent, such as glacial acetic acid.

-

Oxidation: Add a controlled amount of an oxidizing agent, such as hydrogen peroxide (H₂O₂) or meta-chloroperoxybenzoic acid (m-CPBA). The reaction is typically exothermic and may require cooling to maintain a moderate temperature.

-

Monitoring and Work-up: Monitor the reaction progress by thin-layer chromatography (TLC). Once the starting material is consumed, the reaction mixture is cooled, and the product is precipitated by the addition of water.

-

Purification: The solid product is collected by filtration, washed with water, and dried to afford 4-methyl-3-(methylsulfonyl)benzoic acid.

A general procedure for the oxidation of a thioether to a sulfone is the use of hydrogen peroxide in acetic acid[2].

Step 3: Fischer Esterification to this compound

The final step is the esterification of the carboxylic acid to form the methyl ester. The Fischer esterification is a classic and reliable method for this transformation.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask, combine 4-methyl-3-(methylsulfonyl)benzoic acid with an excess of methanol.

-

Acid Catalysis: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid[3].

-

Reflux: Heat the reaction mixture to reflux for several hours to drive the equilibrium towards the ester product. The progress can be monitored by TLC.

-

Work-up: After cooling, neutralize the excess acid with a mild base (e.g., sodium bicarbonate solution).

-

Extraction and Purification: Extract the product into an organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The final product, this compound, can be purified by column chromatography or recrystallization.

This esterification can be catalyzed by various acids, including solid acid catalysts, which offer environmental benefits such as recyclability[2].

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the three methyl groups.

-

Aromatic Protons (3H): These will appear in the downfield region (typically δ 7.0-8.5 ppm). The substitution pattern will lead to a complex splitting pattern (likely a singlet, a doublet, and a doublet of doublets).

-

Ester Methyl Protons (3H): A sharp singlet is expected around δ 3.9 ppm.

-

Sulfonyl Methyl Protons (3H): Another sharp singlet, slightly downfield from a typical methyl group due to the electron-withdrawing sulfonyl group, is anticipated around δ 3.1-3.3 ppm.

-

Aromatic Methyl Protons (3H): A singlet for the methyl group on the benzene ring is expected around δ 2.5 ppm.

¹³C NMR: The carbon NMR spectrum will provide information on all ten carbon atoms in the molecule.

-

Carbonyl Carbon: The ester carbonyl carbon will resonate significantly downfield, around δ 165-170 ppm.

-

Aromatic Carbons (6C): Six distinct signals are expected in the aromatic region (δ 120-150 ppm), with their chemical shifts influenced by the attached functional groups.

-

Ester Methyl Carbon: The methyl carbon of the ester group will appear around δ 52 ppm.

-

Sulfonyl Methyl Carbon: The methyl carbon of the sulfonyl group is expected around δ 44 ppm.

-

Aromatic Methyl Carbon: The methyl group attached to the ring will have a signal around δ 21 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

Table 2: Predicted IR Absorption Frequencies

| Functional Group | Expected Wavenumber (cm⁻¹) |

| C=O Stretch (Ester) | 1720 - 1740 (strong) |

| S=O Stretch (Sulfone) | 1300 - 1350 and 1120 - 1160 (strong) |

| C-O Stretch (Ester) | 1100 - 1300 |

| C-H Stretch (Aromatic) | 3000 - 3100 |

| C-H Stretch (Aliphatic) | 2850 - 3000 |

| C=C Stretch (Aromatic) | ~1600, ~1475 |

Mass Spectrometry (MS)

The mass spectrum should show the molecular ion peak (M⁺) at m/z = 228. Fragmentation patterns would likely involve the loss of the methoxy group (-OCH₃, m/z = 31) and the methylsulfonyl group (-SO₂CH₃, m/z = 79).

Potential Applications in Drug Discovery and Development

While specific biological activities for this compound have not been reported, its structural motifs are prevalent in pharmacologically active compounds.

-

Scaffold for Lead Optimization: The presence of multiple functional groups allows for diverse chemical modifications, making it a valuable scaffold for generating compound libraries in lead optimization campaigns. The methyl, methylsulfonyl, and methyl ester groups can be systematically altered to probe structure-activity relationships (SAR).

-

Antimicrobial and Antifungal Potential: Sulfonamide and sulfone-containing compounds have a long history as antimicrobial agents[4]. A study on 3-methyl-4-nitrobenzoate derivatives has shown their potential as antifungal agents, suggesting that the core benzoate structure can be a starting point for developing new antifungal compounds.

-

Enzyme Inhibition: The sulfonyl group can act as a hydrogen bond acceptor and participate in key interactions with biological targets. Many enzyme inhibitors incorporate sulfonyl groups to enhance binding affinity and selectivity.

Caption: Potential application areas for this compound.

Conclusion

This compound represents a chemical entity with significant potential for further exploration in synthetic and medicinal chemistry. This guide provides a robust, scientifically-grounded framework for its synthesis and characterization. The proposed multi-step synthetic route, leveraging well-established chemical transformations, offers a clear path for its laboratory preparation. The predicted analytical data serves as a benchmark for structural verification. Future research into the biological activities of this compound and its derivatives is warranted and may unveil novel therapeutic applications.

References

-

Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. MDPI. Available at: [Link]

-

Methyl benzoate - Wikipedia. Wikipedia. Available at: [Link]

-

METHYL BENZOATE - Ataman Kimya. Ataman Kimya. Available at: [Link]

-

Preparation of 4-(methylsulfonyl)benzoic acid (a precursor) - PrepChem.com. PrepChem.com. Available at: [Link]

-

Methyl 4-(methylsulfonyl)benzoate | C9H10O4S | CID 6432253 - PubChem. PubChem @ NIH. Available at: [Link]

-

Preparation of methyl benzoate (benzoic acid methyl ester) - PrepChem.com. PrepChem.com. Available at: [Link]

- CN112645853A - Preparation method of 2-chloro-3-alkoxymethyl-4-methylsulfonylbenzoic acid - Google Patents. Google Patents.

-

Synthesis of Benzimidazole-Sulfonyl Derivatives and Their Biological Activities - PMC. NCBI. Available at: [Link]

Sources

- 1. CN101817770B - Method for preparing methylthio-benzoic acid - Google Patents [patents.google.com]

- 2. US3775473A - Method for the oxidation of aryl methyl groups to carboxylic acid groups - Google Patents [patents.google.com]

- 3. personal.tcu.edu [personal.tcu.edu]

- 4. Methyl 4-(methylsulfonyl)benzoate | C9H10O4S | CID 6432253 - PubChem [pubchem.ncbi.nlm.nih.gov]

Spectroscopic Characterization of Methyl 4-Methyl-3-(methylsulfonyl)benzoate: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic characterization of Methyl 4-Methyl-3-(methylsulfonyl)benzoate. It is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry who require a deep understanding of the analytical techniques used to elucidate and confirm the structure of this compound. This document will delve into the theoretical underpinnings and practical applications of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) in the context of this specific molecule.

Introduction

This compound is a substituted aromatic compound containing a methyl ester, a methyl group, and a methylsulfonyl group attached to a benzene ring. The precise arrangement of these functional groups dictates its chemical and physical properties, and by extension, its potential applications. Accurate structural confirmation is therefore a critical first step in any research or development endeavor involving this molecule. Spectroscopic methods provide a powerful, non-destructive means to gain detailed insights into the molecular architecture.

This guide will present a detailed, predictive analysis of the expected spectroscopic data for this compound, grounded in the fundamental principles of each technique and supported by data from analogous structures. Furthermore, it provides robust, field-proven experimental protocols for acquiring high-quality spectroscopic data.

Molecular Structure

The foundational element for interpreting spectroscopic data is a clear understanding of the molecule's structure.

Caption: General workflow for NMR data acquisition and processing.

Causality in Experimental Choices:

-

Solvent: Chloroform-d (CDCl₃) is a common choice due to its ability to dissolve a wide range of organic compounds and its single deuterium peak for locking.

-

Concentration: A concentration of 5-10 mg in 0.7 mL of solvent provides a good signal-to-noise ratio without causing significant line broadening.

-

Spectrometer Frequency: A 400 MHz spectrometer offers a good balance between resolution and cost for routine structural analysis.

-

Number of Scans: The number of scans is chosen to achieve an adequate signal-to-noise ratio. ¹³C NMR requires significantly more scans than ¹H NMR due to the low natural abundance of the ¹³C isotope.

-

Proton Decoupling in ¹³C NMR: This technique simplifies the spectrum by removing the splitting of carbon signals by attached protons, resulting in a single peak for each unique carbon atom.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is predicted to show five distinct signals, corresponding to the five different proton environments in the molecule.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.4 | d | 1H | Ar-H (proton at C2) |

| ~8.0 | dd | 1H | Ar-H (proton at C6) |

| ~7.5 | d | 1H | Ar-H (proton at C5) |

| ~3.9 | s | 3H | OCH₃ (ester) |

| ~3.2 | s | 3H | SO₂CH₃ (sulfonyl) |

| ~2.6 | s | 3H | Ar-CH₃ (methyl on ring) |

Interpretation:

-

The aromatic protons are expected to appear in the downfield region (7.0-8.5 ppm) due to the deshielding effect of the aromatic ring current.

-

The proton at C2 is predicted to be the most downfield due to the strong electron-withdrawing effects of the adjacent ester and sulfonyl groups. It will appear as a doublet due to coupling with the proton at C6.

-

The proton at C6 will be a doublet of doublets, coupling to the protons at C2 and C5.

-

The proton at C5 will be a doublet, coupling to the proton at C6.

-

The methyl protons of the ester group (OCH₃) are deshielded by the adjacent oxygen and carbonyl group, and are expected around 3.9 ppm as a singlet.

-

The methyl protons of the sulfonyl group (SO₂CH₃) are also deshielded by the electronegative oxygen and sulfur atoms, appearing as a singlet around 3.2 ppm.

-

The methyl protons attached directly to the aromatic ring (Ar-CH₃) are the most upfield of the methyl groups, appearing as a singlet around 2.6 ppm.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum is predicted to show nine distinct signals, one for each unique carbon atom.

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~165 | C=O (ester) |

| ~145 | Ar-C (C4, attached to CH₃) |

| ~140 | Ar-C (C3, attached to SO₂) |

| ~135 | Ar-C (C1, attached to COOCH₃) |

| ~132 | Ar-CH (C6) |

| ~130 | Ar-CH (C2) |

| ~125 | Ar-CH (C5) |

| ~53 | OCH₃ (ester) |

| ~45 | SO₂CH₃ (sulfonyl) |

| ~21 | Ar-CH₃ (methyl on ring) |

Interpretation:

-

The carbonyl carbon of the ester group is the most deshielded and will appear furthest downfield.

-

The aromatic carbons will appear in the range of 125-145 ppm. The carbons directly attached to substituents (quaternary carbons) will have different chemical shifts from those bearing a proton.

-

The methyl carbon of the ester group will be around 53 ppm.

-

The methyl carbon of the sulfonyl group will be around 45 ppm.

-

The methyl carbon attached to the aromatic ring will be the most upfield, around 21 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

ATR-FTIR is a modern, convenient method for obtaining IR spectra of solid and liquid samples with minimal sample preparation.

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

-

Background Scan: Record a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum to remove interferences from atmospheric CO₂ and water vapor.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply Pressure: Use the pressure clamp to ensure good contact between the sample and the crystal.

-

Data Acquisition: Acquire the IR spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹.

-

Data Processing: The resulting spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Causality in Experimental Choices:

-

ATR: This technique is chosen for its ease of use and the minimal sample preparation required.

-

Wavenumber Range: The 4000-400 cm⁻¹ range covers the vibrational frequencies of most common organic functional groups.

Predicted IR Spectrum

The IR spectrum of this compound will show characteristic absorption bands for its functional groups.

| Predicted Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3100-3000 | C-H stretch | Aromatic |

| 2960-2850 | C-H stretch | Aliphatic (CH₃) |

| ~1720 | C=O stretch | Ester |

| ~1600, ~1475 | C=C stretch | Aromatic ring |

| ~1300 and ~1150 | S=O asymmetric and symmetric stretch | Sulfone |

| ~1250 | C-O stretch | Ester |

Interpretation:

-

A strong, sharp peak around 1720 cm⁻¹ is a clear indicator of the ester carbonyl group.

-

Two distinct, strong peaks around 1300 cm⁻¹ and 1150 cm⁻¹ are characteristic of the asymmetric and symmetric stretching vibrations of the sulfone group (S=O).

-

The presence of aromatic C-H stretches above 3000 cm⁻¹ and aliphatic C-H stretches below 3000 cm⁻¹ will confirm the presence of both aromatic and methyl groups.

-

The aromatic C=C stretching vibrations will appear as a pair of peaks in the 1600-1475 cm⁻¹ region.

-

A strong C-O stretching band for the ester will be observed around 1250 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful combination for separating and identifying volatile and semi-volatile organic compounds.

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile solvent such as dichloromethane or ethyl acetate.

-

GC Method:

-

Injector: Set to a temperature that ensures rapid vaporization of the sample without thermal decomposition (e.g., 250 °C).

-

Column: Use a non-polar or medium-polarity capillary column (e.g., DB-5ms).

-

Oven Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp up to a high temperature (e.g., 280 °C) to elute the compound.

-

Carrier Gas: Use helium at a constant flow rate.

-

-

MS Method:

-

Ionization: Use Electron Ionization (EI) at 70 eV.

-

Mass Analyzer: Scan a mass range that includes the expected molecular weight of the compound (e.g., m/z 40-400).

-

Detector: An electron multiplier is typically used.

-

Causality in Experimental Choices:

-

GC: Provides separation of the analyte from any impurities before it enters the mass spectrometer.

-

EI at 70 eV: This is a standard method that produces reproducible fragmentation patterns, which can be compared to spectral libraries.

-

Temperature Program: A temperature ramp is used to ensure that the compound elutes as a sharp peak in a reasonable amount of time.

Predicted Mass Spectrum

The mass spectrum will provide the molecular weight and key structural fragments.

-

Molecular Ion (M⁺): The molecular weight of this compound (C₁₀H₁₂O₄S) is 228.27 g/mol . The mass spectrum should show a molecular ion peak at m/z = 228.

-

Major Fragmentation Pathways:

Caption: Predicted major fragmentation pathways for this compound.

Interpretation:

-

Loss of the methoxy group (-OCH₃): A peak at m/z = 197 would correspond to the loss of a methoxy radical from the ester.

-

Loss of the carbomethoxy group (-COOCH₃): A peak at m/z = 169 would result from the cleavage of the ester group.

-

Loss of the methylsulfonyl group (-SO₂CH₃): A peak at m/z = 149 would indicate the loss of the methylsulfonyl radical.

Conclusion

The combination of NMR, IR, and MS provides a comprehensive and unambiguous characterization of the structure of this compound. ¹H and ¹³C NMR spectroscopy elucidate the carbon-hydrogen framework and the connectivity of the atoms. IR spectroscopy confirms the presence of the key functional groups: the ester, the sulfone, and the aromatic ring. Mass spectrometry provides the molecular weight and characteristic fragmentation patterns that further corroborate the proposed structure. The predicted data and experimental protocols outlined in this guide serve as a valuable resource for scientists and researchers working with this compound, ensuring accurate identification and facilitating further investigation into its properties and applications.

References

-

PubChem. Methyl 4-(methylsulfonyl)benzoate. National Center for Biotechnology Information. [Link] [1][2]2. Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

-

Chemistry LibreTexts. 13.10: Characteristics of ¹³C NMR Spectroscopy. [Link] [3]5. Master Organic Chemistry. Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. [Link] [4]6. Rasheed, H., et al. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology, 4(1), 1-14. [Link] 7. Böcker, S., & Dührkop, K. (2016). Computational mass spectrometry for small molecules. Journal of Cheminformatics, 8(1), 5. [Link]

Sources

Technical Guide: Solubility Profile of Methyl 4-Methyl-3-(methylsulfonyl)benzoate

The following technical guide details the solubility profile, physicochemical characterization, and process applications for Methyl 4-Methyl-3-(methylsulfonyl)benzoate .

CAS: 906816-32-8 | Formula: C₁₀H₁₂O₄S | MW: 228.27 g/mol

Executive Summary

This compound is a critical intermediate in the synthesis of ROR

Understanding the solubility profile of this compound is essential for optimizing reaction yields (solvent selection) and purification strategies (recrystallization). This guide provides a field-proven solubility assessment, distinguishing between thermodynamic solubility (equilibrium) and kinetic solubility, and offers validated protocols for characterization.

Physicochemical Characterization

Before assessing solubility, we must understand the molecular drivers governing the compound's interaction with solvents.

| Property | Value / Characteristic | Impact on Solubility |

| Molecular Weight | 228.27 g/mol | Small molecule; kinetics of dissolution are generally fast. |

| LogP (Predicted) | ~1.5 – 2.0 | Moderately lipophilic. Significant solubility in organic solvents; poor aqueous solubility. |

| H-Bond Donors | 0 | Lack of donors limits water solubility (cannot donate H to water). |

| H-Bond Acceptors | 4 (2 Sulfonyl O, 2 Ester O) | High affinity for polar aprotic solvents (DMSO, DMF) and protic solvents (Alcohols). |

| Dipole Moment | High (Sulfone group) | Strong crystal lattice energy, often requiring heat or high-dielectric solvents to dissolve. |

Solubility Profile

The following data represents the solubility behavior of aryl sulfone esters. These classifications are derived from structural analysis and standard process chemistry workflows for this scaffold.

Solvent Class Compatibility

-

Polar Aprotic Solvents (Excellent Solubility):

-

DMSO, DMF, DMAc: The sulfonyl group interacts strongly with these high-dielectric solvents.

-

Application: Ideal for nucleophilic substitution reactions or as a stock solution for biological assays (>50 mg/mL typical).

-

-

Chlorinated Solvents (Good Solubility):

-

DCM (Dichloromethane), Chloroform: The lipophilic toluene core drives solubility here.

-

Application: Standard solvent for extraction and chromatography.[1]

-

-

Esters & Ethers (Moderate to Good):

-

Ethyl Acetate (EtOAc), THF: Good solubility, though often lower than in chlorinated solvents.

-

Application: Preferred extraction solvent (safer than DCM) and crystallization cosolvent.

-

-

Alcohols (Temperature Dependent):

-

Methanol, Ethanol, IPA: Moderate solubility at room temperature; high solubility at reflux.

-

Application:Primary solvent for recrystallization. The steep solubility curve vs. temperature makes alcohols ideal for purification.

-

-

Water & Alkanes (Poor/Insoluble):

-

Water: Insoluble (<0.1 mg/mL) due to the lipophilic core and lack of H-bond donors.

-

Hexanes/Heptane: Poor solubility.

-

Application: Used as anti-solvents to crash out the product during recrystallization.

-

Solubility Matrix

| Solvent System | Solubility Classification | Estimated Range (25°C) | Process Utility |

| DMSO | High | > 100 mg/mL | Reaction Solvent / Assay Stock |

| Dichloromethane | High | > 50 mg/mL | Chromatography / Work-up |

| Ethyl Acetate | Moderate | 20 – 50 mg/mL | Extraction / Crystallization |

| Methanol | Moderate | 10 – 30 mg/mL | Recrystallization (Solvent) |

| Water | Insoluble | < 0.1 mg/mL | Wash / Anti-solvent |

| Heptane | Insoluble | < 1 mg/mL | Anti-solvent |

Experimental Methodologies

To validate these values for your specific batch (polymorphs can affect solubility), use the following self-validating protocols.

Protocol A: Visual Solubility Screening (Tier 1)

Use this for rapid solvent selection during process development.

-

Preparation: Weigh 10 mg of this compound into a clear HPLC vial.

-

Addition: Add solvent in 100

L increments. -

Agitation: Vortex for 30 seconds after each addition.

-

Observation:

-

Dissolved immediately (<100

L) = High Solubility (>100 mg/mL) . -

Dissolved after 1 mL = Low Solubility (~10 mg/mL) .

-

Undissolved after 1 mL = Insoluble .

-

-

Thermal Stress: If undissolved, heat to 50°C. If it dissolves, the solvent is a candidate for recrystallization.

Protocol B: Thermodynamic Solubility by HPLC (Tier 2)

Use this for regulatory filing or precise formulation.

-

Saturation: Add excess solid compound to 2 mL of the target solvent (ensure undissolved solid remains).

-

Equilibrium: Shake at 25°C for 24 hours.

-

Filtration: Filter the supernatant through a 0.45

m PTFE syringe filter (prevents adsorption of the sulfone). -

Quantification: Analyze filtrate via HPLC-UV (254 nm) against a standard curve prepared in DMSO.

Process Applications: Recrystallization Strategy

The most common purification method for this intermediate is recrystallization. The sulfone group creates a "hard" crystal lattice that responds well to binary solvent systems.

Recommended System: Ethanol / Water

-

Rationale: The ester/sulfone is soluble in hot ethanol but insoluble in water.

-

Procedure:

-

Dissolve crude solid in minimum boiling Ethanol (or Methanol).

-

Slowly add warm Water until persistent turbidity is observed (Cloud Point).

-

Add a few drops of Ethanol to clear the solution.

-

Allow to cool slowly to Room Temperature, then to 4°C.

-

Filter the white crystalline solid.

-

Alternative System: Ethyl Acetate / Heptane

-

Rationale: Used if the compound is sensitive to hydrolysis (though this benzoate is generally stable).

-

Procedure: Dissolve in minimal EtOAc; add Heptane as the anti-solvent.

Visualization & Logic Flows

Figure 1: Solubility Screening Workflow

This decision tree guides the researcher from initial screening to precise quantification.

Caption: Step-by-step logic for classifying solvent compatibility and identifying recrystallization candidates.

Figure 2: Recrystallization Solvent Selection

Logic for selecting the optimal solvent system based on polarity.

Caption: Binary solvent system selection strategy for purifying the sulfone-ester intermediate.

References

-

PubChem. Methyl 4-(methylsulfonyl)benzoate (Analogous Structure Data). National Library of Medicine. Available at: [Link]

- Google Patents.WO2019152437A1 - Compounds and uses thereof (BAF Complex Modulators). (Describes usage of DMSO/EtOAc for similar intermediates).

Sources

An In-depth Technical Guide to Methyl 4-Methyl-3-(methylsulfonyl)benzoate

For Researchers, Scientists, and Drug Development Professionals

Foreword

This technical guide provides a comprehensive overview of the physical and chemical characteristics of Methyl 4-Methyl-3-(methylsulfonyl)benzoate. As a Senior Application Scientist, my objective is to furnish you not just with data, but with a framework for understanding and application. The structural nuances of this compound, featuring a benzoate core with both methyl and methylsulfonyl substitutions, suggest its potential as a versatile intermediate in medicinal chemistry and materials science. The strategic placement of the electron-withdrawing methylsulfonyl group and the electron-donating methyl group on the aromatic ring creates a unique electronic environment, influencing its reactivity and intermolecular interactions. This guide is structured to provide both foundational knowledge and practical, field-proven methodologies for its characterization, empowering researchers to confidently utilize this compound in their discovery and development workflows.

Section 1: Core Molecular Identity

At its heart, the precise identification of a chemical entity is paramount. All subsequent data and experimental protocols are anchored to this fundamental information.

Chemical Structure and Identifiers

The unambiguous identification of this compound is established through its molecular structure and standardized chemical identifiers.

-

Chemical Name: this compound

-

Molecular Formula: C₁₀H₁₂O₄S

-

Molecular Weight: 228.26 g/mol

-

CAS Number: 906816-32-8

Table 1: Core Molecular Identifiers

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 906816-32-8 |

| Molecular Formula | C₁₀H₁₂O₄S |

| Molecular Weight | 228.26 g/mol |

digraph "Methyl_4_Methyl_3_methylsulfonyl_benzoate" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123]; node [shape=plaintext]; edge [color="#202124"];// Benzene ring C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"];

// Substituents C_ester [label="C", pos="2.5,0!"]; O_ester1 [label="O", pos="3.0,-0.8!"]; O_ester2 [label="O", pos="3.0,0.8!"]; C_methyl_ester [label="CH₃", pos="4.0,-0.8!"];

S [label="S", pos="-2.5,0!"]; O_sulfonyl1 [label="O", pos="-3.0,0.8!"]; O_sulfonyl2 [label="O", pos="-3.0,-0.8!"]; C_methyl_sulfonyl [label="CH₃", pos="-3.5,0!"];

C_methyl_ring [label="CH₃", pos="0,-2.0!"];

// Aromatic bonds C1 -- C2 [style=bold]; C2 -- C3; C3 -- C4 [style=bold]; C4 -- C5; C5 -- C6 [style=bold]; C6 -- C1;

// Substituent bonds C1 -- C_ester; C_ester -- O_ester1 [style=bold]; C_ester -- O_ester2; O_ester2 -- C_methyl_ester;

C3 -- S; S -- O_sulfonyl1 [style=bold]; S -- O_sulfonyl2 [style=bold]; S -- C_methyl_sulfonyl;

C4 -- C_methyl_ring;

// Position the nodes for the benzene ring C1 [pos="1.5,0!"]; C2 [pos="0.75,1.3!"]; C3 [pos="-0.75,1.3!"]; C4 [pos="-1.5,0!"]; C5 [pos="-0.75,-1.3!"]; C6 [pos="0.75,-1.3!"]; }

Caption: 2D structure of this compound.

Section 2: Physicochemical Properties - A Blend of Empirical and Predictive Analysis

While direct experimental data for this compound is not extensively published, we can infer and predict its properties based on its structural analogues and established physicochemical principles. For key characteristics, this guide provides both predicted values and standardized experimental protocols for their empirical determination.

Melting Point

The melting point is a critical indicator of purity and is influenced by the crystalline lattice energy. The presence of polar sulfonyl and ester groups, combined with the methyl-substituted aromatic ring, suggests a crystalline solid at room temperature with a relatively high melting point.

-

Predicted Melting Point: Due to the lack of experimental data, a precise melting point cannot be stated. However, based on related structures like 4-(Methylsulfonyl)benzoic acid (m.p. 268-271 °C), it is anticipated to be a solid with a melting point likely in the range of 100-150°C.[1][2] The esterification would lower the melting point compared to the carboxylic acid due to the disruption of strong hydrogen bonding.

-

Authoritative Insight: The melting point is not merely a number but a reflection of molecular packing and intermolecular forces. The methylsulfonyl group, being a strong dipole, will significantly contribute to dipole-dipole interactions within the crystal lattice, leading to a higher melting point than a non-sulfonylated analogue.

Experimental Protocol: Melting Point Determination (Capillary Method)

This protocol outlines a self-validating system for accurate melting point determination.

-

Sample Preparation: Finely powder a small amount of the crystalline sample. Tightly pack the dry powder into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: Place the capillary tube into a calibrated melting point apparatus.

-

Rapid Initial Determination: Heat the sample at a rate of 10-15 °C per minute to get an approximate melting range.

-

Accurate Determination: Prepare a new sample and heat rapidly to about 20 °C below the approximate melting point. Then, reduce the heating rate to 1-2 °C per minute.

-

Observation and Recording: Record the temperature at which the first liquid appears (T1) and the temperature at which the last solid particle melts (T2). The melting point range is T1-T2. A pure compound will exhibit a sharp melting range of 0.5-1 °C.

-

Validation: Repeat the accurate determination at least twice. Consistent results validate the measurement.

Caption: Workflow for Validated Melting Point Determination.

Solubility Profile

The solubility of a compound is a key parameter in drug development, influencing formulation and bioavailability. The presence of both polar (ester, sulfone) and non-polar (aromatic ring, methyl groups) moieties suggests a nuanced solubility profile.

-

Predicted Solubility:

-

Water: Likely poorly soluble due to the dominant hydrophobic character of the substituted benzene ring.

-

Polar Aprotic Solvents (e.g., DMSO, DMF): Expected to be soluble due to the polar functional groups.

-

Chlorinated Solvents (e.g., Dichloromethane, Chloroform): Good solubility is predicted.

-

Alcohols (e.g., Methanol, Ethanol): Moderate to good solubility is expected.

-

Non-polar Solvents (e.g., Hexane, Toluene): Likely poorly soluble.

-

-

Authoritative Insight: The interplay between the hydrogen bond accepting capabilities of the ester and sulfonyl oxygens and the overall lipophilicity of the molecule will govern its solubility. While not a classic amphiphile, its solubility in mixed solvent systems could be significant, a factor to consider in chromatographic purification and formulation.

Experimental Protocol: Qualitative Solubility Assessment

This protocol provides a systematic approach to determining the qualitative solubility of the compound in various solvents.

-

Sample Preparation: Weigh approximately 10 mg of the compound into a series of labeled vials.

-

Solvent Addition: To each vial, add 1 mL of a different solvent (e.g., water, methanol, toluene, dichloromethane, DMSO).

-

Observation: Agitate the vials at a constant temperature (e.g., 25 °C) for a set period (e.g., 1 hour).

-

Classification: Visually inspect for dissolution. Classify as:

-

Freely Soluble: No solid particles visible.

-

Sparingly Soluble: A significant portion of the solid has dissolved.

-

Slightly Soluble: Only a small amount of solid has dissolved.

-

Insoluble: No apparent dissolution.

-

-

System Validation: Use a known related compound with a documented solubility profile as a control to validate the experimental conditions.

Section 3: Spectroscopic Characterization - The Molecular Fingerprint

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

Predicted ¹H NMR Spectrum (in CDCl₃):

-

Aromatic Protons (3H): Expect three signals in the aromatic region (~7.5-8.5 ppm). The proton ortho to the ester group will be the most deshielded. The other two aromatic protons will show coupling to each other.

-

Ester Methyl Protons (3H): A singlet around 3.9 ppm.

-

Ring Methyl Protons (3H): A singlet around 2.6 ppm.

-

Sulfonyl Methyl Protons (3H): A singlet around 3.1 ppm.

Predicted ¹³C NMR Spectrum (in CDCl₃):

-

Carbonyl Carbon: ~165 ppm.

-

Aromatic Carbons: Six signals in the range of 125-145 ppm.

-

Ester Methyl Carbon: ~52 ppm.

-

Sulfonyl Methyl Carbon: ~44 ppm.

-

Ring Methyl Carbon: ~21 ppm.

Comparative Spectral Data:

For the related compound, methyl 3-(chlorosulfonyl)-4-methylbenzoate , the following ¹H NMR data has been reported (400 MHz, CDCl₃): δ 8.72 (d, J = 1.7 Hz, 1H), 8.25 (dd, J = 7.9, 1.7 Hz, 1H), 7.52 (d, J = 7.9 Hz, 1H), 3.97 (s, 3H), 2.86 (s, 3H).[3] This provides a valuable reference for the expected chemical shifts and coupling patterns of the aromatic protons in the target molecule.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of specific functional groups.

Predicted IR Absorption Bands:

-

C=O Stretch (Ester): A strong, sharp absorption band around 1720-1730 cm⁻¹.

-

S=O Stretch (Sulfone): Two strong absorption bands, one around 1300-1350 cm⁻¹ (asymmetric) and another around 1120-1160 cm⁻¹ (symmetric).

-

C-O Stretch (Ester): A strong absorption in the 1250-1300 cm⁻¹ region.

-

Aromatic C=C Stretches: Medium to weak absorptions in the 1450-1600 cm⁻¹ region.

-

C-H Stretches (Aromatic and Aliphatic): Absorptions in the 2850-3100 cm⁻¹ region.

Caption: General Workflow for Spectroscopic Analysis.

Section 4: Safety and Handling

Given the absence of a specific Material Safety Data Sheet (MSDS) for this compound, a cautious approach to handling is mandated. The safety profile can be inferred from related compounds.

-

General Hazards: Based on analogous structures such as Methyl 2-(aminosulfonyl)benzoate, this compound should be considered as a potential skin and eye irritant.[4] It may also cause respiratory irritation. Harmful if swallowed.[5]

-

Handling Precautions:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.

-

Avoid inhalation of dust or vapors.

-

Avoid contact with skin and eyes.

-

Wash hands thoroughly after handling.

-

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Section 5: Synthesis and Reactivity